molecular formula C19H24N4O2 B2909751 N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide CAS No. 1797223-46-1

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide

Cat. No.: B2909751
CAS No.: 1797223-46-1
M. Wt: 340.427
InChI Key: XZOGBLUAXFBYMR-UHFFFAOYSA-N
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a morpholine ring attached to a pyrimidine moiety, which is further connected to a phenylbutanamide group. This unique structure contributes to its various chemical and biological properties.

Preparation Methods

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. One common method involves the reaction of 4-chloropyrimidine with morpholine under suitable conditions to form the morpholinopyrimidine intermediate. This intermediate is then reacted with a suitable alkylating agent, such as benzyl chloride, to introduce the phenylbutanamide group. The reaction conditions often include the use of a base, such as potassium carbonate, and an appropriate solvent, such as dimethylformamide, to facilitate the reaction .

Chemical Reactions Analysis

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. It has been found to inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. The compound forms hydrophobic interactions with the active sites of these enzymes, thereby reducing their activity and subsequently decreasing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide can be compared with other morpholinopyrimidine derivatives, such as:

This compound stands out due to its specific inhibition of iNOS and COX-2, making it a promising candidate for anti-inflammatory therapies.

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-16(15-6-4-3-5-7-15)19(24)21-14-17-20-9-8-18(22-17)23-10-12-25-13-11-23/h3-9,16H,2,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOGBLUAXFBYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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